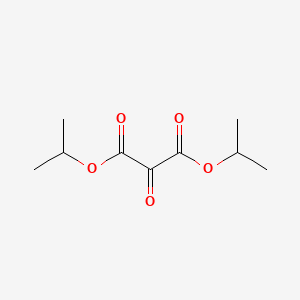
Diisopropyl 2-oxomalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 2-oxomalonate, also known as di-isopropyl ketomalonate, is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.20 g/mol . It is a liquid with a density of 1.036 g/cm³ and a refractive index of 1.414 . This compound is known for its use as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds .
Preparation Methods
Diisopropyl 2-oxomalonate can be synthesized through the reaction of 2-oxomalonic acid with isopropanol . The reaction typically involves the esterification of 2-oxomalonic acid with isopropanol in the presence of an acid catalyst. The reaction conditions include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Chemical Reactions Analysis
Diisopropyl 2-oxomalonate undergoes various chemical reactions, including:
Scientific Research Applications
Diisopropyl 2-oxomalonate has several scientific research applications:
Organic Synthesis: It is used as a reagent for the formation of carbon-nitrogen bonds, particularly in the synthesis of unsymmetrical secondary amines.
Chemical Biology: The compound is utilized in the preparation of iminomalonates, which are important intermediates in the synthesis of various biologically active molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds, especially those containing nitrogen atoms.
Industrial Applications: This compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of diisopropyl 2-oxomalonate involves its role as an N-electrophilic reagent. The steric hindrance in the ester moiety allows the formation of stable iminomalonates, which can then react with strong carbon nucleophiles to form carbon-nitrogen bonds . This reaction is facilitated by the electrophilic nature of the iminomalonates, which makes them highly reactive towards nucleophiles .
Comparison with Similar Compounds
Diisopropyl 2-oxomalonate is similar to other keto malonates, such as dimethyl 2-oxomalonate and diethyl 2-oxomalonate . its unique steric hindrance in the ester moiety allows for the formation of stable iminomalonates, which is not as easily achieved with other keto malonates . This makes this compound particularly useful in the synthesis of unsymmetrical secondary amines .
Similar Compounds
- Dimethyl 2-oxomalonate
- Diethyl 2-oxomalonate
Biological Activity
Diisopropyl 2-oxomalonate is a chemical compound that has garnered interest due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its electrophilic properties, interactions with biological nucleophiles, and potential applications in pharmacology.
Chemical Structure and Properties
This compound is characterized by its molecular formula C10H18O4 and a molecular weight of approximately 190.21 g/mol. The compound features two isopropyl groups attached to a central carbonyl group, which is adjacent to two ester functionalities. This unique structure contributes to its electrophilic nature, making it potentially reactive with various biological nucleophiles.
Potential Biological Activities
1. Antimicrobial Activity:
While direct evidence for the antimicrobial activity of this compound is scarce, related compounds in the oxodicarboxylic acid family have shown promising results against various pathogens. The ability of these compounds to disrupt microbial membranes or interfere with metabolic pathways could be explored further in future studies.
2. Anticancer Activity:
The potential anticancer properties of this compound may also be linked to its electrophilic nature. Electrophiles can modify cellular macromolecules, potentially leading to apoptosis in cancer cells. Research into similar compounds has indicated that they may induce cell cycle arrest or apoptosis through various mechanisms.
Study on Structural Analogues
A study examining structural analogues of this compound indicated that compounds with similar electrophilic characteristics exhibited significant antioxidant activities. These findings suggest that further research into this compound could reveal its potential as an antioxidant agent, which would be particularly relevant in the context of oxidative stress-related diseases .
Synthesis and Reactivity Studies
Research has focused on synthesizing this compound through various methods, highlighting the compound's reactivity profile. Interaction studies have demonstrated that this compound can react with nucleophiles such as amines and thiols, forming stable adducts that may possess interesting biological properties .
Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|---|
| This compound | C10H18O4 | 190.21 | Potential antimicrobial and anticancer |
| Oxodicarboxylic acids | Varies | Varies | Antioxidant, antibacterial |
| Imidazole-containing peptides | Varies | Varies | Antioxidant, protective against oxidative stress |
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dipropan-2-yl 2-oxopropanedioate |
InChI |
InChI=1S/C9H14O5/c1-5(2)13-8(11)7(10)9(12)14-6(3)4/h5-6H,1-4H3 |
InChI Key |
ISAKWFYKUTYAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=O)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















